molecular formula C9H9ClO4S B145306 Methyl 4-[(chlorosulfonyl)methyl]benzoate CAS No. 130047-14-2

Methyl 4-[(chlorosulfonyl)methyl]benzoate

Cat. No.: B145306
CAS No.: 130047-14-2
M. Wt: 248.68 g/mol
InChI Key: VTQZPLOSFBIFGF-UHFFFAOYSA-N
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Description

Methyl 4-[(chlorosulfonyl)methyl]benzoate is a useful research compound. Its molecular formula is C9H9ClO4S and its molecular weight is 248.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Chemical Processes

Methyl 4-[(chlorosulfonyl)methyl]benzoate and its derivatives are integral in various chemical syntheses and processes. For instance, an efficient synthesis process for methyl 2-(chlorosulfonyl)benzoate, which involves continuous-flow diazotization and chlorosulfonylation, demonstrates the importance of controlling side reactions in chemical manufacturing (Yu et al., 2016). Similarly, the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine, highlights the role of these compounds in producing pharmaceutical intermediates (Yang Jian-she, 2009).

2. Liquid Crystalline and Fluorescence Properties

This compound derivatives show potential in studying liquid crystalline and fluorescence properties. The synthesis and investigation of methyl 4-(4-alkoxystyryl)benzoates, for example, have revealed insights into thermally stable compounds with potential applications in liquid crystal technology (Muhammad et al., 2016).

3. Biological Applications

The compound and its derivatives find applications in biological studies as well. Methyl benzoate, a closely related compound, has been studied for its larvicidal activity against mosquitoes, suggesting potential in environmentally friendly pest control solutions (Mostafiz et al., 2022).

4. Material Science and Photophysical Studies

In material science, this compound derivatives are used to investigate the properties of materials. For instance, the study of vibrational spectroscopy of methyl benzoate provides a basis for developing new IR pulse schemes applicable to biomolecules (Maiti, 2014).

Safety and Hazards

Methyl 4-[(chlorosulfonyl)methyl]benzoate may be harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Mechanism of Action

Properties

IUPAC Name

methyl 4-(chlorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQZPLOSFBIFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618253
Record name Methyl 4-[(chlorosulfonyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130047-14-2
Record name Methyl 4-[(chlorosulfonyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-[(chlorosulfonyl)methyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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